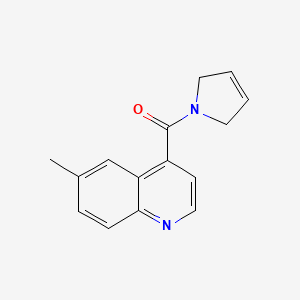
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has a unique structure that makes it suitable for a wide range of applications.
作用機序
The mechanism of action of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate involves the inhibition of certain enzymes that are involved in cancer cell proliferation. This compound has been found to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
実験室実験の利点と制限
The advantages of using 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate in lab experiments include its potent anti-cancer activity and its unique structure that makes it suitable for a wide range of applications. However, the limitations of using this compound include its complex synthesis process and its potential toxicity.
将来の方向性
There are several future directions for research on 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate. One of the most promising directions is the development of novel derivatives of this compound with improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other scientific fields, such as materials science and organic electronics.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and potent anti-cancer activity make it a promising candidate for further research and development.
合成法
The synthesis of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the preparation of 6-methylquinoline, which is then reacted with 2,5-dihydro-1H-pyrrole-1-carboxylic acid to form the desired product. The final step involves the addition of trifluoroacetic acid to obtain the trifluoroacetate salt.
科学的研究の応用
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anti-cancer activity.
特性
IUPAC Name |
2,5-dihydropyrrol-1-yl-(6-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-4-5-14-13(10-11)12(6-7-16-14)15(18)17-8-2-3-9-17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJPQEAMCFEKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C(=O)N3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
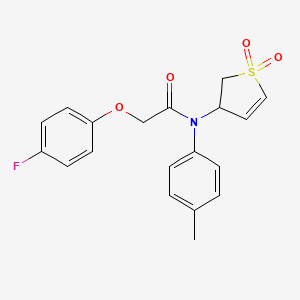
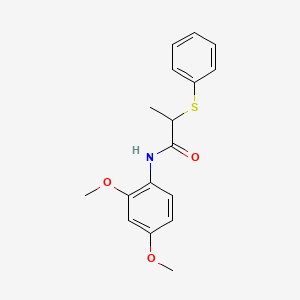

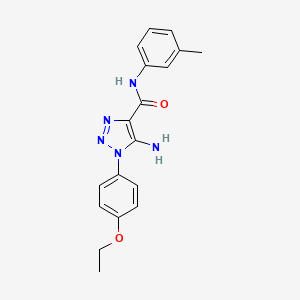
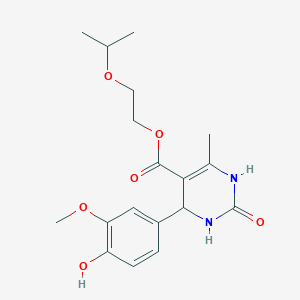
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)
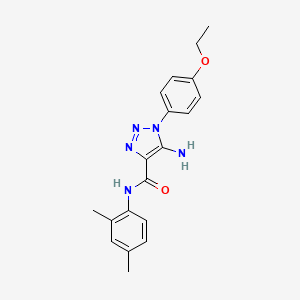
![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B5208547.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)